L-DOPA-2,5,6-d3 Enables Unambiguous Endogenous-Exogenous Discrimination via +3 Da Mass Shift in Imaging Mass Spectrometry
In a 2022 study employing pyrylium-based derivatization imaging mass spectrometry (IMS), L-DOPA-2,5,6-d3 (designated D3-L-DOPA) was administered to mice to discriminate exogenous from endogenous L-DOPA. TMPy-derivatized unlabeled L-DOPA was detected at m/z 302.1, whereas the D3-L-DOPA-derived signal appeared at m/z 305.0, a +3 Da shift corresponding exactly to the three ring deuterium substitutions [1]. This mass separation was maintained in the downstream metabolites: unlabeled dopamine (m/z 258.1) versus D3-dopamine (m/z 261.1), and unlabeled norepinephrine (m/z 274.1) versus D3-norepinephrine (m/z 277.1) [2].
| Evidence Dimension | Mass spectrometric detection (m/z) of TMPy-derivatized catecholamines |
|---|---|
| Target Compound Data | L-DOPA-2,5,6-d3: m/z 305.0; D3-dopamine: m/z 261.1; D3-norepinephrine: m/z 277.1 |
| Comparator Or Baseline | Unlabeled L-DOPA: m/z 302.1; unlabeled dopamine: m/z 258.1; unlabeled norepinephrine: m/z 274.1 |
| Quantified Difference | Δm/z = +3.0 Da (parent); +3.0 Da (dopamine); +3.0 Da (norepinephrine) |
| Conditions | TMPy derivatization; MALDI-IMS; mouse brain tissue sections; L-DOPA-2,5,6-d3 administered via intraperitoneal injection |
Why This Matters
This +3 Da shift enables simultaneous spatial mapping of exogenous drug distribution and endogenous neurotransmitter pools in the same tissue section, a capability not achievable with unlabeled L-DOPA or with mono-/di-deuterated analogs that risk isotopic overlap with natural abundance signals.
- [1] Kanski R, et al. Pyrylium based derivatization imaging mass spectrometer revealed the localization of L-DOPA. PLoS One. 2022 Aug 2;17(8):e0271697. doi: 10.1371/journal.pone.0271697. View Source
- [2] The 96th Annual Meeting of the Japanese Pharmacological Society. Pyrylium based derivatization imaging mass spectrometer revealed the localization of L-DOPA. Session ID: 96_1-B-P-043. 2022. View Source
